

# 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine CAS number and properties

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## Compound of Interest

Compound Name: 3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine

Cat. No.: B1354173

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An In-Depth Technical Guide to **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine**: A Privileged Scaffold in Modern Drug Discovery

Executive Summary: The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its vast therapeutic potential. This guide focuses on a specific, highly functionalized derivative, **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine**. We will explore its fundamental chemical properties, outline a probable synthetic route, and delve into its significance as a molecular scaffold for developing novel therapeutic agents. The incorporation of a 2,4-dichlorophenyl moiety imparts unique electronic and steric characteristics, making this compound a person of significant interest for researchers in oncology, infectious diseases, and inflammation. This document serves as a technical resource for scientists engaged in the exploration and utilization of pyrazole-based compounds in drug development.

## Chemical Identity and Core Properties

**3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine** is a heterocyclic aromatic compound. The core structure consists of a five-membered pyrazole ring substituted with an amine group at position 4 and a dichlorinated phenyl ring at position 3. This specific arrangement of functional groups is crucial for its biological interactions.

The definitive Chemical Abstracts Service (CAS) number for this compound is 268547-51-9.[\[1\]](#)  
[\[2\]](#)[\[3\]](#)

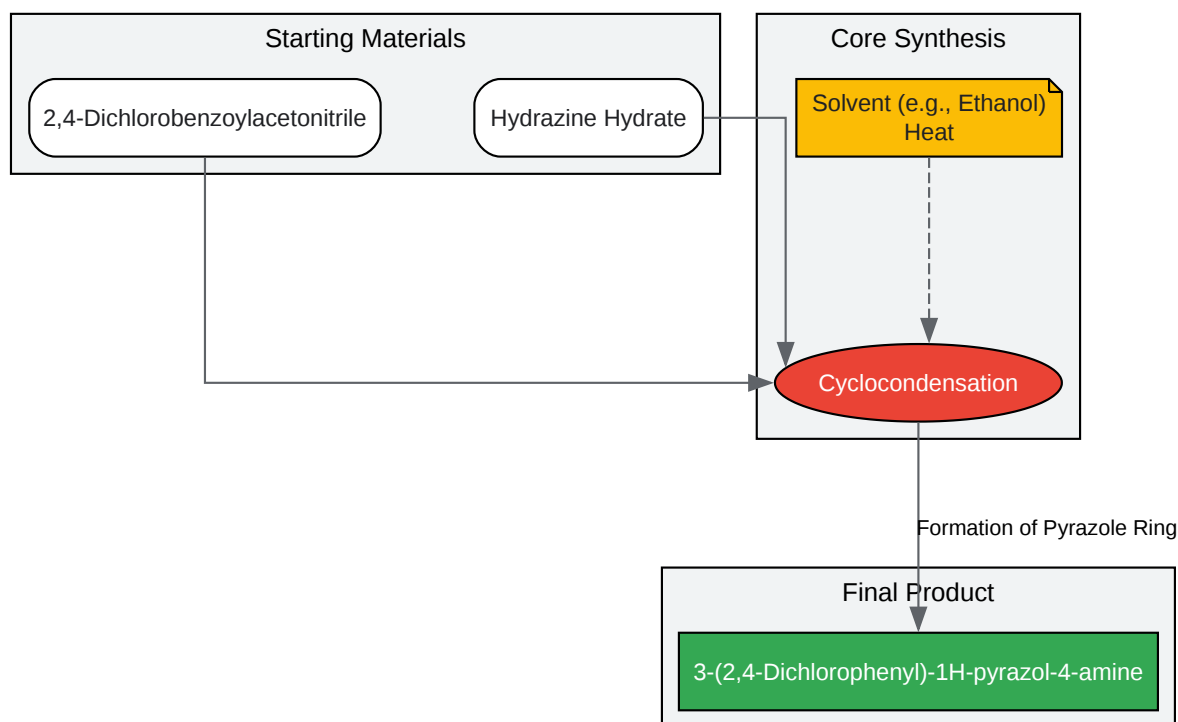
## Physicochemical Data Summary

Property	Value	Source
CAS Number	268547-51-9	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>7</sub> Cl <sub>2</sub> N <sub>3</sub>	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Weight	228.08 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
Physical Form	Solid	
SMILES	<chem>NC1=CN=C1C2=CC=C(Cl)C=C2Cl</chem>	<a href="#">[1]</a>
InChI Key	XSHXVQWCAGNATP-UHFFFAOYSA-N	

## Synthesis and Characterization: A Proposed Pathway

The synthesis of substituted pyrazoles is a well-established field in organic chemistry.[\[4\]](#)[\[5\]](#) A common and effective method involves the cyclocondensation of a hydrazine source with a 1,3-dicarbonyl compound or its synthetic equivalent.[\[5\]](#) For **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine**, a logical synthetic approach begins with a suitably substituted  $\beta$ -ketonitrile.

The following diagram illustrates a plausible synthetic workflow.



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Caption: Proposed synthesis of **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine**.

## Experimental Protocol Outline:

- **Reaction Setup:** To a solution of 2,4-dichlorobenzoylacetonitrile (1.0 eq) in a suitable solvent such as ethanol, add hydrazine hydrate (1.1-1.5 eq).
- **Cyclization:** The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, the reaction is cooled to room temperature. The resulting solid product is typically collected by filtration.
- **Purification:** The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity compound.

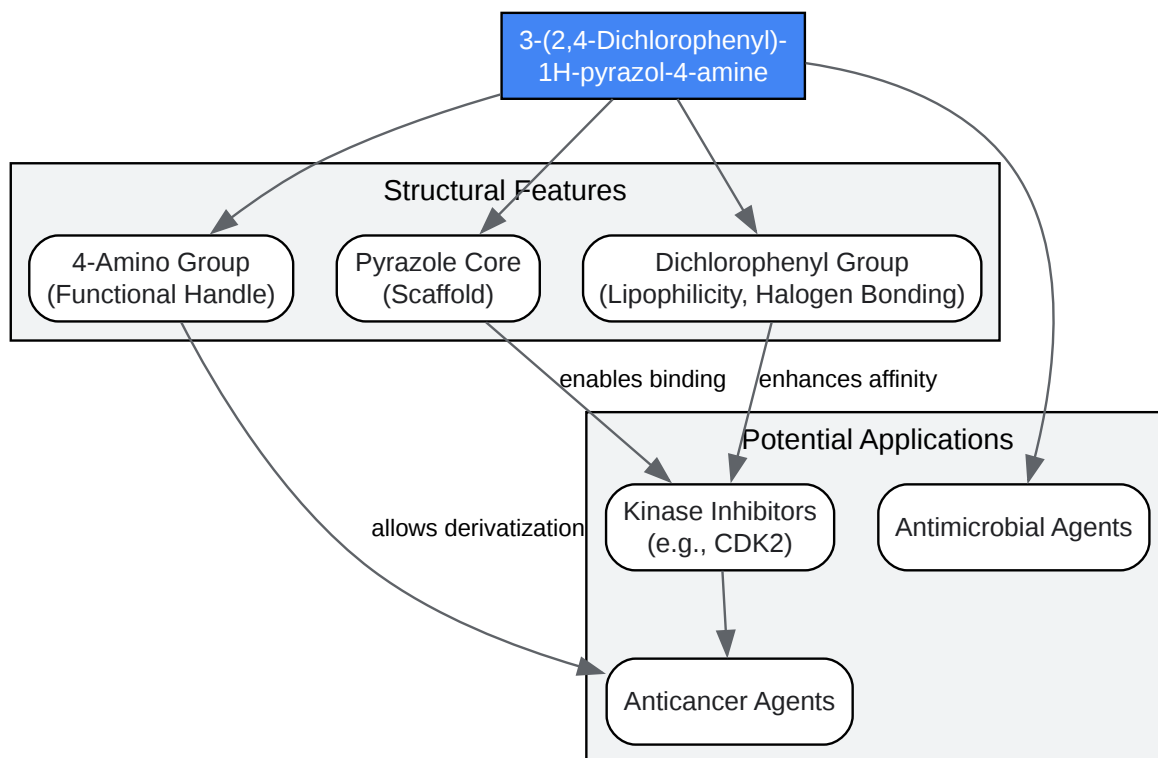
- Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Significance in Drug Discovery and Development

The pyrazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity.<sup>[4]</sup> Pyrazole-containing compounds have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.<sup>[6][7][8]</sup>

The specific structural features of **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine** make it an attractive starting point for library synthesis and lead optimization:

- The Pyrazole Core: Provides a rigid scaffold with well-defined hydrogen bond donor (N-H) and acceptor (N) sites.
- The 4-Amino Group: Acts as a key vector for further chemical modification, allowing for the introduction of diverse substituents to explore the chemical space and modulate biological activity.
- The 2,4-Dichlorophenyl Moiety: This group significantly influences the compound's lipophilicity and electronic properties. The chlorine atoms can engage in halogen bonding and other non-covalent interactions within a target's binding pocket, potentially enhancing binding affinity and selectivity.



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Caption: Key structural features and their link to potential therapeutic applications.

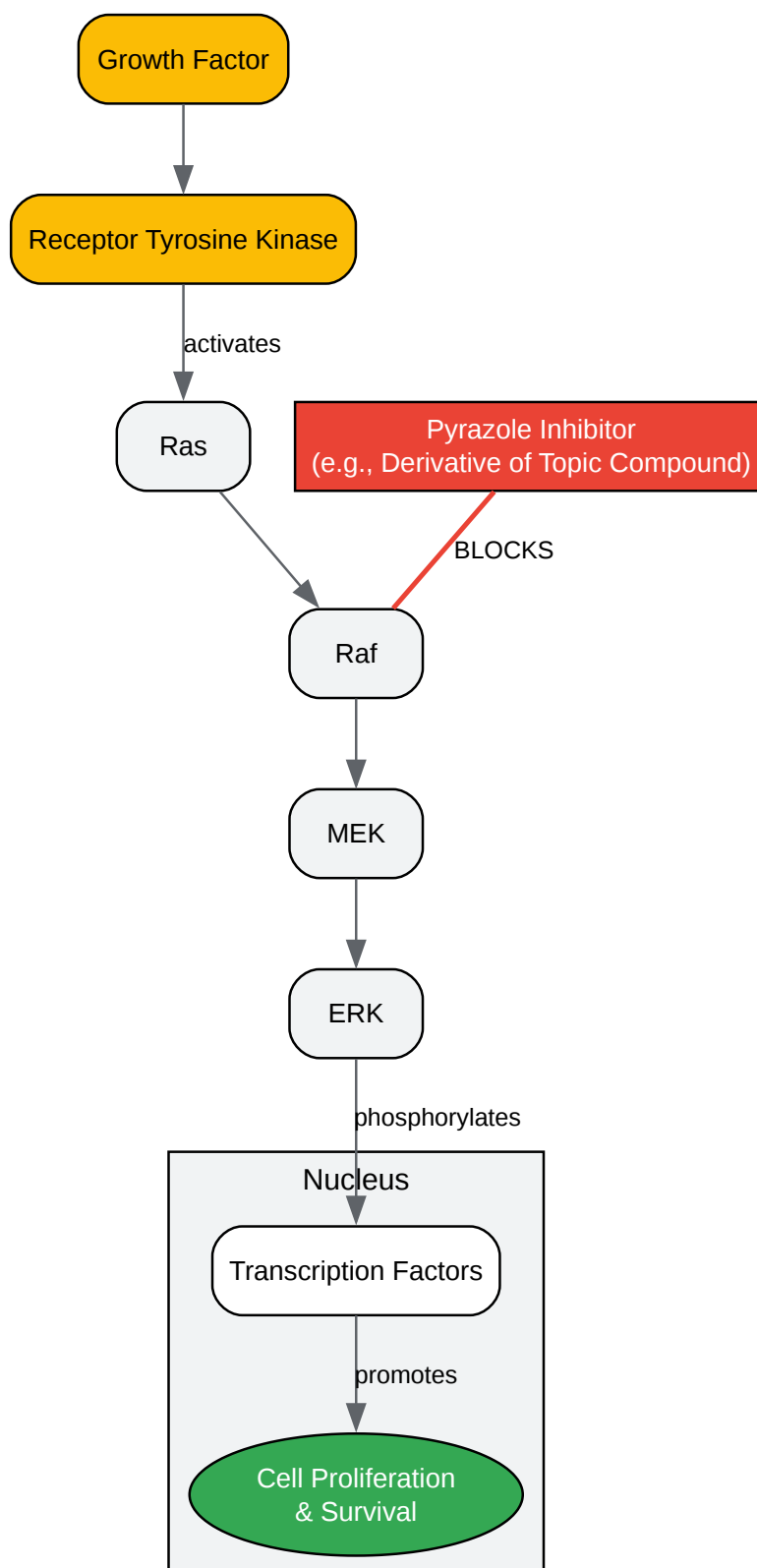
## Potential Biological Activity and Mechanisms of Action

While specific studies on **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine** are emerging, the broader class of pyrazole derivatives has been extensively investigated. Many pyrazole-based compounds function as inhibitors of protein kinases, which are critical regulators of cell signaling pathways.[9] Dysregulation of kinases is a hallmark of many cancers.

For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been developed as potent and selective inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[9] CDK2 is a key enzyme in cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[9] It is plausible that derivatives of **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine** could be designed to target similar ATP-binding pockets in kinases.

## Hypothetical Mechanism: Kinase Inhibition in Cancer

The diagram below illustrates a simplified signaling pathway where a pyrazole-based inhibitor could act to block cancer cell proliferation.



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Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyrazole derivative.

## Safety and Handling

As with any laboratory chemical, **3-(2,4-Dichlorophenyl)-1H-pyrazol-4-amine** should be handled with appropriate care.<sup>[10][11]</sup> Researchers should consult the specific Safety Data Sheet (SDS) provided by the supplier before use. General safety protocols include:

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, a lab coat, and chemical-resistant gloves.<sup>[12][13]</sup>
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.<sup>[10][12]</sup>
- First Aid Measures:
  - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.<sup>[11][14]</sup>
  - Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing.<sup>[10][14]</sup>
  - Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.<sup>[10]</sup>
  - Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.<sup>[14]</sup>
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.<sup>[10][14]</sup>

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